molecular formula C17H13Cl3O4 B7762240 (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid

(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid

Cat. No.: B7762240
M. Wt: 387.6 g/mol
InChI Key: OMVFRPDMPKNDCX-HWKANZROSA-N
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Description

(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms into the benzyl ring.

    Etherification: Formation of the benzyl ether linkage.

    Methoxylation: Introduction of the methoxy group.

    Acrylic Acid Formation: Formation of the acrylic acid moiety through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.

    (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}butanoic acid: Contains a butanoic acid moiety.

Uniqueness

The unique combination of chlorine atoms, methoxy group, and acrylic acid moiety in (2E)-3-{2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}acrylic acid distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-3-[2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3O4/c1-23-15-6-10(3-5-17(21)22)14(20)8-16(15)24-9-11-2-4-12(18)7-13(11)19/h2-8H,9H2,1H3,(H,21,22)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFRPDMPKNDCX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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